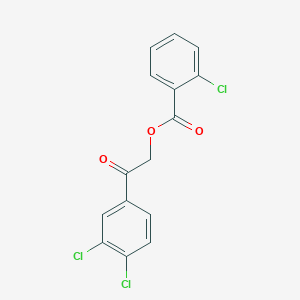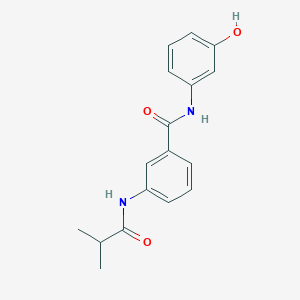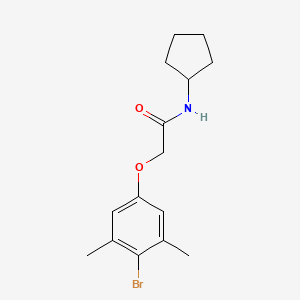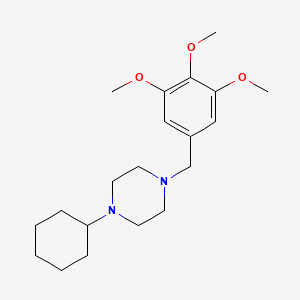![molecular formula C15H11Cl2NO3 B5859561 methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5859561.png)
methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the benzoate family and has a molecular formula of C15H10Cl2N2O3. In
Wirkmechanismus
The mechanism of action of methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor progression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of inflammatory enzymes. Additionally, this compound has been found to have analgesic properties and can reduce pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate in lab experiments is its potential pharmacological properties. This compound has been found to have anti-tumor, anti-inflammatory, and analgesic properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that high doses of this compound can be toxic to cells and can cause cell death.
Zukünftige Richtungen
There are several future directions for the study of methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate. One area of research is the development of new drugs based on this compound. Studies have shown that this compound has potential as a cancer treatment and as a treatment for pain and inflammation. Another area of research is the investigation of the mechanism of action of this compound. Further studies are needed to fully understand how this compound inhibits the activity of enzymes involved in inflammation and tumor progression. Additionally, studies are needed to investigate the toxicity of this compound and to develop safer methods of administration.
Synthesemethoden
Methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate can be synthesized through a multistep process involving the reaction of 2-amino-5-chlorobenzoic acid with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzoic acid. This intermediate product is then reacted with 4-chlorobenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate has been extensively studied for its potential pharmacological properties. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-[(4-chlorobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c1-21-15(20)12-8-11(6-7-13(12)17)18-14(19)9-2-4-10(16)5-3-9/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZMATVATKMXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5859492.png)



![2-[(3-chloro-4-methoxybenzoyl)amino]benzoic acid](/img/structure/B5859538.png)
![1-allyl-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5859555.png)


![N'-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5859572.png)
![N~2~-(2-ethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859574.png)
![2,3-dihydro-1H-inden-5-yl[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5859589.png)

